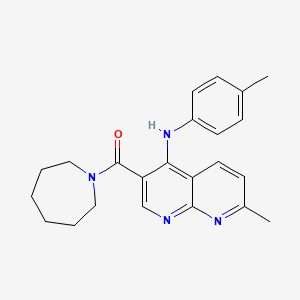

Azepan-1-yl(7-methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azepan-1-yl(7-methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)methanone is a chemical compound that has been found to have potential applications in scientific research.

Aplicaciones Científicas De Investigación

Anticancer Activity

- A novel naphthyridine derivative, structurally similar to the compound of interest, demonstrated significant anticancer activity in human malignant melanoma cell lines. It induced necroptosis at low concentrations and apoptosis at high concentrations, implicating its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Structure and Synthesis

- The structural characterization and synthesis of related compounds, including azepane isomers and naphthyridinyl derivatives, have been extensively studied. These studies provide insights into the chemical properties and potential applications of similar compounds (Cao et al., 2010).

Protein Kinase Inhibition

- Novel azepane derivatives were evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA), showing significant inhibitory activity. Such derivatives demonstrate the potential for therapeutic applications in diseases where these kinases are implicated (Breitenlechner et al., 2004).

Photolysis Studies

- The photolysis of aryl azides, including azepine derivatives, has been explored, providing valuable information on the chemical reactions and potential applications of these compounds in various fields (Purvis et al., 1984).

Metal Complex Formation

- Research on tris-naphthyridyl compounds and their Cu(I) and Pb(II) complexes sheds light on the potential for creating complex structures with the azepan-1-yl(7-methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)methanone compound, which could have implications in material science and catalysis (Gan et al., 2011).

Antimicrobial Activity

- Research has also focused on the synthesis of naphthyridine derivatives and their potential antimicrobial activity, suggesting a possible area of application for similar compounds in combating microbial infections (Kumar et al., 2010).

Propiedades

IUPAC Name |

azepan-1-yl-[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-16-7-10-18(11-8-16)26-21-19-12-9-17(2)25-22(19)24-15-20(21)23(28)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGIFACOJHZIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2801364.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2801367.png)

![3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B2801370.png)

![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)

![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2801381.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2801382.png)

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)